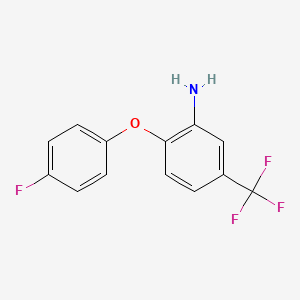
3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride , also known by its chemical formula C11H12F3N , is a synthetic compound. It falls under the category of pyrrolidine derivatives and contains a trifluoromethyl group attached to a phenyl ring. The compound is typically found in the form of a clear liquid .
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the trifluoromethyl group onto the phenyl ring. While specific synthetic routes may vary, researchers have explored various methods to achieve the desired structure. These methods often involve the use of reagents and catalysts to facilitate the formation of the pyrrolidine ring and subsequent functionalization .
Molecular Structure Analysis
The molecular structure of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride consists of a pyrrolidine ring (a five-membered heterocycle) fused with a phenyl ring. The trifluoromethyl group is attached to the phenyl moiety. The compound’s linear formula is C11H12F3N . The arrangement of atoms and bonds within the molecule determines its physical and chemical properties .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, and functional group transformations. Researchers have investigated its reactivity under different conditions to explore its potential applications. Understanding its reactivity profile is crucial for designing novel derivatives or optimizing existing synthetic routes .
Physical And Chemical Properties Analysis
科学的研究の応用
Drug Discovery Inverse Agonists Development
The pyrrolidine scaffold is a versatile structure in drug discovery. For instance, derivatives of pyrrolidine have been used as inverse agonists for the retinoic acid-related orphan receptor γ (RORγt), which plays a role in autoimmune diseases . While “3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride” is not specifically mentioned, its structural similarity to these derivatives suggests potential applications in developing new therapeutic agents targeting RORγt or related receptors.
Electrochemical Applications Molecularly Imprinted Polymers
Thiophene derivatives with a –PhCF3 group have been used for in situ electrochemical oxidation on electrode surfaces, an alternative approach for creating molecularly imprinted polymers . The trifluoromethyl group in “3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride” could similarly be leveraged for electrochemical applications, potentially leading to advancements in sensor technology or other polymer-based devices.
Agrochemical Industry Pest Protection
Trifluoromethylpyridine (TFMP) derivatives are extensively used in crop protection from pests . Although “3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride” is not directly referenced, its trifluoromethyl group could imply its use in synthesizing compounds for agrochemical products, contributing to pest control solutions.
4. Synthetic Chemistry: Intermediate for Commercial Products Compounds with trifluoromethyl groups are key intermediates in producing commercial products, including agrochemicals and pharmaceuticals . “3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride” may serve as an intermediate in synthesizing various commercial products due to its functional groups.
5. Crop Protection: Production of Crop-Protection Products Derivatives of TFMP are in high demand for producing crop-protection products . The compound could be involved in synthesizing new crop-protection agents due to its structural components.
作用機序
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their wide use in medicinal chemistry .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives are known to interact with various biological pathways, influencing a wide range of physiological processes .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives are known to be modifiable, allowing for the optimization of drug candidates .
Result of Action
The effects of pyrrolidine derivatives can vary widely depending on their specific structure and the biological targets they interact with .
Action Environment
The properties of pyrrolidine derivatives can be influenced by various factors, including ph, temperature, and the presence of other molecules .
特性
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9;/h1-4,9,15H,5-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXUAAODEDSBMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1095545-12-2 |
Source


|
| Record name | Pyrrolidine, 3-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1095545-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B1318575.png)
![3-[(Benzylsulfanyl)methyl]benzoic acid](/img/structure/B1318576.png)











